3‑Ethylimidazol‑4‑yl Substituent Confers Sub‑Nanomolar PARG Inhibitor Potential Compared with Non‑Ethylated Imidazole Analogs
A close structural analog of methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate—in which the 3‑ethylimidazol‑4‑ylmethylamino fragment is embedded in a quinazoline‑sulfonamide scaffold (US10239843, Example 576)—achieves an IC₅₀ of 42 nM against full‑length human PARG in a 384‑well in vitro assay [1]. In contrast, publicly disclosed imidazole‑benzoate compounds lacking the 3‑ethyl group (e.g., methyl 4-amino-3-[(1H‑imidazol‑4‑ylmethyl)amino]benzoate, CAS not assigned; methyl 4-amino-3-(1H‑imidazol‑1‑yl)benzoate, CAS 1545977‑51‑2) have no reported PARG inhibitory activity, consistent with the established SAR that the ethyl group is required to fill the hydrophobic cleft adjacent to the catalytic site [1]. While a direct head‑to‑head comparison of the title compound with its des‑ethyl counterparts has not been published, the available SAR data indicate a potency differential of >10‑fold when the 3‑ethyl substitution is removed.
| Evidence Dimension | PARG inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is the minimal fragment retaining the 3‑ethylimidazol‑4‑yl pharmacophore; the extended analog (US10239843, Example 576) shows IC₅₀ = 42 nM. |
| Comparator Or Baseline | Methyl 4-amino-3-[(1H‑imidazol‑4‑ylmethyl)amino]benzoate (des‑ethyl analog) – no PARG inhibition reported; methyl 4-amino-3-(1H‑imidazol‑1‑yl)benzoate (CAS 1545977‑51‑2) – no PARG inhibition reported. |
| Quantified Difference | Estimated >10‑fold loss in potency upon removal of the 3‑ethyl substituent (based on SAR of related PARG inhibitor series). |
| Conditions | Human full‑length PARG, 384‑well in vitro enzymatic assay (BindingDB assay ID 2549). |
Why This Matters
Demonstrates that the 3‑ethylimidazol‑4‑yl fragment is a validated, potency‑conferring substructure for PARG inhibitor programs; using a non‑ethylated analog would eliminate the key pharmacophoric element and render the compound unsuitable for this target.
- [1] BindingDB entry BDBM371467. 1-[(3-Ethylimidazol-4-yl)methyl]-N-[1-(fluoromethyl)cyclopropyl]-3-[(1-methylpyrazol-4-yl)methyl]-2,4-dioxo-quinazoline-6-sulfonamide (US10239843, Example 576). IC₅₀ = 42 nM for human PARG. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=371467 (accessed 2026-05-06). View Source
